3-amino-N-hexadecylbenzamide
Overview
Description
3-amino-N-hexadecylbenzamide: is an organic compound with the molecular formula C23H40N2O and a molecular weight of 360.58 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features an amide group, which is a common structural unit in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-hexadecylbenzamide typically involves the coupling of hexadecylamine with 3-aminobenzoic acid. The reaction is facilitated by the use of coupling agents such as carbodiimides or benzotriazole-activated reagents . The general reaction scheme is as follows:
- The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
- The product is purified through recrystallization or chromatography.
Hexadecylamine: reacts with in the presence of a coupling agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-hexadecylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the benzamide.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-amino-N-hexadecylbenzamide is used as a building block in the synthesis of more complex molecules. Its amide group is a key functional group in many synthetic pathways .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of amides in biological systems .
Medicine: While not used directly as a therapeutic agent, this compound is involved in the development of pharmaceuticals. It helps in the design of drugs that target specific proteins or enzymes .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-amino-N-hexadecylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The long hexadecyl chain allows for hydrophobic interactions, which can stabilize the compound within a biological membrane or protein pocket .
Comparison with Similar Compounds
- 3-amino-N-hexadecyl-N-methylbenzamide
- 3-amino-N-(3-(dodecyloxy)propyl)benzamide
- 4-amino-N-hexadecylbenzamide
Comparison: 3-amino-N-hexadecylbenzamide is unique due to its specific combination of an amide group and a long hexadecyl chain. This structure imparts distinct hydrophobic and hydrogen-bonding properties, making it particularly useful in studies involving membrane proteins and hydrophobic interactions .
Properties
IUPAC Name |
3-amino-N-hexadecylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23(26)21-17-16-18-22(24)20-21/h16-18,20H,2-15,19,24H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKYFNKEMOEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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